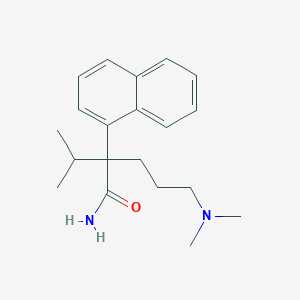
5-(Dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanamide, commonly known as DMAP, is a chemical compound that has been widely used in scientific research. It is a tertiary amine that is often used as a catalyst in organic synthesis reactions. DMAP has a unique structure that allows it to participate in a variety of chemical reactions, making it a valuable tool in the development of new compounds.
作用機序
The mechanism of action of DMAP as a catalyst is not fully understood, but it is believed to act as a nucleophilic catalyst, facilitating the transfer of protons or electrons between reactants. DMAP has a unique structure that allows it to participate in a variety of chemical reactions, making it a valuable tool in the development of new compounds.
生化学的および生理学的効果
DMAP has not been extensively studied for its biochemical and physiological effects, but it is generally considered to be non-toxic and non-carcinogenic. However, it should be handled with care as it is a highly reactive compound.
実験室実験の利点と制限
DMAP has several advantages as a catalyst in lab experiments. It is relatively inexpensive and readily available, making it a popular choice for many researchers. It is also highly reactive and can be used in a variety of chemical reactions. However, DMAP has some limitations in lab experiments. It can be difficult to handle due to its high reactivity, and it can also be difficult to remove from reaction mixtures.
将来の方向性
There are several future directions for the use of DMAP in scientific research. One potential application is in the development of new synthetic methodologies. DMAP could be used to facilitate the synthesis of new compounds that are difficult to produce using existing methods. Another potential application is in the development of new materials. DMAP could be used to synthesize new polymers with unique properties. Finally, DMAP could be used in the development of new pharmaceuticals. It could be used to optimize existing synthetic processes or to develop new synthetic routes for the production of new drugs.
合成法
DMAP can be synthesized using a variety of methods, but the most common method involves the reaction of 2-dimethylaminoethanol with 1-naphthaldehyde in the presence of an acid catalyst. The resulting intermediate is then reacted with 2-bromopentanenitrile to produce DMAP.
科学的研究の応用
DMAP has been widely used in scientific research as a catalyst in a variety of organic synthesis reactions. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. DMAP has also been used in the development of new synthetic methodologies and in the optimization of existing synthetic processes.
特性
CAS番号 |
1606-10-6 |
|---|---|
製品名 |
5-(Dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanamide |
分子式 |
C20H28N2O |
分子量 |
312.4 g/mol |
IUPAC名 |
5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanamide |
InChI |
InChI=1S/C20H28N2O/c1-15(2)20(19(21)23,13-8-14-22(3)4)18-12-7-10-16-9-5-6-11-17(16)18/h5-7,9-12,15H,8,13-14H2,1-4H3,(H2,21,23) |
InChIキー |
RZSORVHEEUIBGM-UHFFFAOYSA-N |
SMILES |
CC(C)C(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(=O)N |
正規SMILES |
CC(C)C(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(=O)N |
同義語 |
α-[3-(Dimethylamino)propyl]-α-isopropyl-1-naphthaleneacetamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



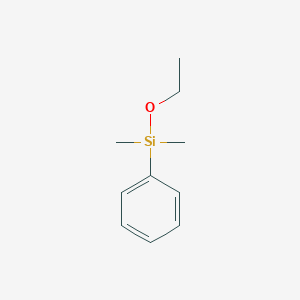
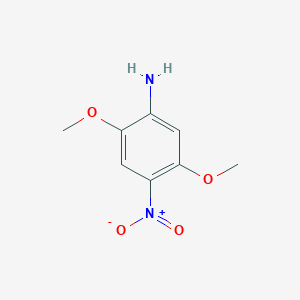
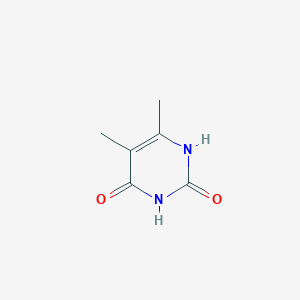
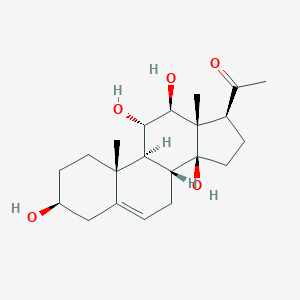
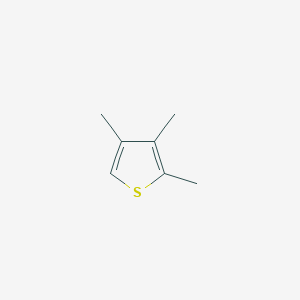
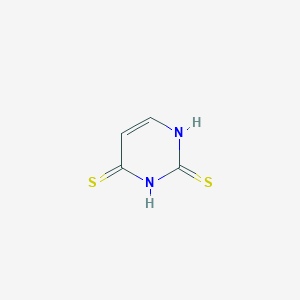
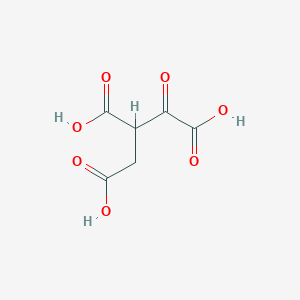
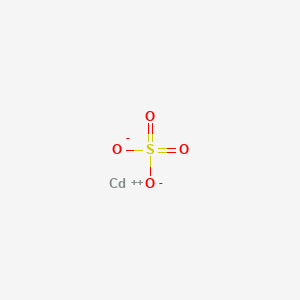
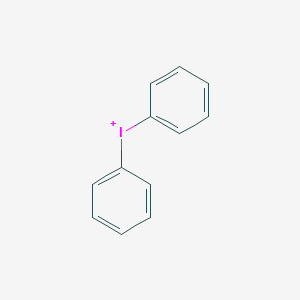
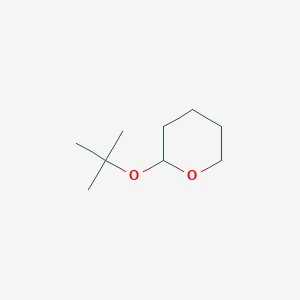

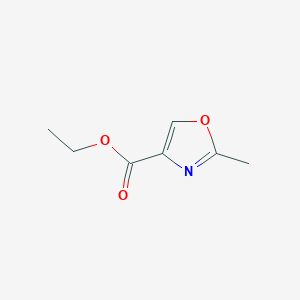
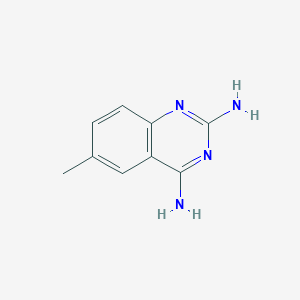
![Cis-4b,5,9b,10-tetrahydroindeno[2,1-a]indene](/img/structure/B167353.png)